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Introduction

The transformation of wheat kernels into flour is a critical process that dictates the final quality

and functionality of a vast array of food products. The milling process does more than simply

reduce the particle size of the grain; it fundamentally alters the physicochemical properties of

the flour's primary components—starch and protein. These alterations, in turn, significantly

influence dough rheology, baking performance, and the nutritional profile of the end product.

This technical guide provides an in-depth analysis of how different milling technologies impact

key wheat flour properties, offering detailed experimental protocols and quantitative data for

researchers and scientists in the field.

The primary methods of milling include traditional stone milling and the more prevalent modern

roller milling.[1] Newer techniques like jet milling are also gaining attention for producing

superfine flours with unique functionalities.[2] Each method imparts distinct mechanical forces

—shear, compression, and attrition—that result in flours with varied particle size distributions,

levels of damaged starch, and protein integrity. Understanding these differences is paramount

for optimizing flour quality for specific applications, from bread and pasta to noodles and

pastries.[3][4]
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The choice of milling technique is a primary determinant of flour quality. The two most common

methods, stone and roller milling, offer a stark contrast in their approach and resulting flour

characteristics.[1] Advanced methods like jet and pin milling introduce further modifications,

primarily through intense particle size reduction.

Roller Milling
Roller milling is the standard in the modern food industry, favored for its efficiency and ability to

separate the wheat kernel's three main components: the endosperm, bran, and germ.[1][5] The

process involves a series of steel rollers, known as break and reduction rolls, that progressively

grind the endosperm into flour while separating the bran and germ.[1]

Mechanism: Operates through a combination of shear and compressive forces. The gap

between the rollers, their speed, and surface characteristics (fluted or smooth) are critical

parameters that can be adjusted to control flour properties.[6][7]

Impact on Flour: This method allows for high flour extraction rates and produces a refined,

consistent product.[1] However, the mechanical forces, particularly from the reduction rolls,

can lead to significant starch damage.[7][8] The settings of the mill, such as a narrower gap

between rollers or higher pressure, increase the likelihood of starch damage.[6]

Stone Milling
Stone milling is a traditional method where the grain is ground between two large, rotating

stones.[9] This process typically grinds the entire kernel—bran, germ, and endosperm—

together, producing whole-grain flour that retains more of the grain's natural oils and nutrients.

[9][10]

Mechanism: Relies on compression and attrition forces. The process generates more heat

due to friction compared to roller milling, which can impact heat-sensitive components.[11]

[12]

Impact on Flour: Stone-milled flour often has a coarser, more uneven particle size

distribution compared to roller-milled flour.[10] It is reported to have higher levels of damaged

starch due to the intense friction and compression.[13] The preservation of the bran and

germ results in higher concentrations of fiber, minerals, and bioactive compounds.[1][14]
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Jet Milling
Jet milling is an advanced technique used to produce superfine or micronized flours. Particles

are accelerated in a high-velocity air stream, causing them to collide with each other or a solid

surface, resulting in size reduction.[2]

Mechanism: Primarily uses impact and attrition forces from inter-particle collisions.[2]

Impact on Flour: This process leads to a significant reduction in particle size, with median

diameters (d50) as low as 11.4 μm being achievable.[2][15] The intense process increases

damaged starch content and can separate starch granules from the protein matrix.[2][16] Jet

milling has been shown to reduce flour viscosity and alter starch gelatinization and hydrolysis

kinetics.[2][17]

Other Milling Processes
Pin Milling: A type of impact milling that can significantly increase starch damage. One study

showed pin milling increased starch damage from 10.9% to 16.0% in break flours and from

15.7% to 28.6% in reduction flours.[18]

Hammer Milling: Another impact-based method. Compared to an impact mill, a hammer mill

was found to produce flour with higher damaged starch content.[19]

Mortar Milling: A laboratory-scale method where pestle speed and milling duration are key

parameters. Higher pestle speeds produce smaller particles, greater moisture loss, and

increased starch damage.[4][20]

Quantitative Impact of Milling on Flour Properties
The following tables summarize quantitative data from various studies, illustrating the effects of

different milling processes and parameters on key flour characteristics.

Table 1: Effect of Milling Type on Flour Particle Size and Starch Damage
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Milling Method
Median
Particle Size
(d50, μm)

Damaged
Starch (%)

Wheat Type Reference

Roller Mill

(Control)
127.45 6.8 (approx.) Soft Wheat [2][16]

Jet Mill (4 bar

pressure)
62.30 8.0 (approx.) Soft Wheat [2][16]

Jet Mill (8 bar

pressure)
22.94 10.1 (approx.) Soft Wheat [2][16]

Jet Mill (8 bar,

recirculation)
11.40 10.2 (approx.) Soft Wheat [2][16]

Mortar Mill (Low

Speed, 10 min)
692 Not specified Whole Wheat [20]

Mortar Mill (High

Speed, 10 min)
250 Not specified Whole Wheat [20]

Mortar Mill (Low

Speed, 60 min)
203 Not specified Whole Wheat [20]

Mortar Mill (High

Speed, 60 min)
24 Not specified Whole Wheat [20]

Stone Mill

Generally

coarser, fewer

fine fractions

(<125 μm)

Higher than roller

mill
Soft Wheat [13][21]

Roller Mill
Generally finer

particles
4.7 - 8.2 Hard Wheat [13][22]

Table 2: Influence of Roller Mill Parameters on Flour Properties
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Parameter
Adjusted

Effect on
Damaged
Starch

Effect on Flour
Yield

Wheat Type Reference

Narrower Roll

Gap
Increase Increase Hard Wheat [6][7]

Higher Roll

Pressure
Increase Not specified Hard Wheat [6]

Increased Fast

Roll Speed
Increase Increase Hard Wheat [7]

Increased Feed

Rate
Decrease Decrease Hard Wheat [7]

Table 3: Comparison of Chemical Composition in Stone vs. Roller Milled Flour

Component
Stone Milled
Flour

Roller Milled
Flour

Wheat Type Reference

Crude Fat (%) 2.1 0.9 Not specified [14]

Protein (%) 11.4 7.3 Not specified [23]

Total Starch (%) 70 77 Not specified [14]

Ash Content Higher Lower Not specified [1]

Free Lipids Lower Higher Hard & Soft [11]

Linolenic Acid

(%)
1.3 3.8 Hard & Soft [11]

Key Flour Properties and Their Alteration by Milling
Particle Size Distribution
Particle size is a fundamental property that influences water absorption, dough development,

and final product texture.[3][24]
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Roller mills produce a more uniform and generally finer particle size distribution compared to

stone mills.[22][23]

Stone mills yield a broader distribution with coarser particles, though adjustments to the

stone gap can reduce granulation.[10][12]

Ultrafine grinding techniques like jet milling drastically reduce the average particle size to

below 40 μm.[3] This reduction is directly correlated with the intensity of the milling

conditions, such as air pressure.[2]

Starch Damage
Starch damage refers to the mechanical disruption of starch granules during milling.[6] This is

an unavoidable byproduct of dry milling and significantly impacts flour's functionality.[6][25]

Impact: Damaged starch granules absorb significantly more water (up to four times their

weight) than intact granules.[25] They are also more susceptible to enzymatic degradation by

amylases, which affects dough fermentation and final product characteristics.[25]

Influencing Factors: The level of starch damage is influenced by wheat hardness (hard

wheats yield more damaged starch), wheat conditioning (tempering), and mill settings.[6] In

roller milling, starch damage increases progressively through the break, sizing, and reduction

systems.[7][8] Stone milling is also reported to cause considerable starch damage due to

high friction and compressive forces.[13]

Protein and Gluten Quality
The gluten network, formed from glutenin and gliadin proteins, provides the viscoelastic

properties essential for leavened bread.[26][27] Milling can affect these proteins through

mechanical stress and heat.

Heat Effects: The high temperatures generated in some milling processes, particularly stone

and plate milling (85-90°C), can lead to protein degradation, especially affecting high-

molecular-weight glutenin subunits.[11]

Mechanical Effects: Intense milling can disrupt the protein matrix that encapsulates starch

granules.[2] While this can improve protein availability, excessive mechanical energy can
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lead to denaturation and a weakened gluten network, resulting in sticky dough.[23]

Experimental Protocols
Accurate assessment of flour properties requires standardized methodologies. The following

are detailed protocols for key analyses.

Particle Size Analysis
Method: Laser Diffraction Particle Size Analysis (e.g., using a Malvern Mastersizer).

Protocol:

Ensure the flour sample is representative and properly dispersed to avoid agglomeration.

Select an appropriate dispersant (e.g., isopropanol) and ensure the sample is fully

suspended.

Introduce the sample suspension into the laser diffraction instrument.

The instrument's software calculates the particle size distribution based on the light

scattering pattern created by the particles.

Report key parameters such as the median particle size (d50), d10, and d90 to

characterize the distribution.

Starch Damage Assessment
Method: Amperometric method based on iodine absorption (AACC International Method 76-

31.01) or enzymatic methods (e.g., using a Megazyme kit).

Protocol (Enzymatic Method):

A flour sample is incubated with purified fungal alpha-amylase under controlled conditions

(e.g., 40°C for exactly 10 minutes). This enzyme specifically hydrolyzes damaged starch

granules.

The reaction is stopped by adding a dilute sulfuric acid solution.
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A portion of the slurry is then treated with amyloglucosidase to hydrolyze the starch

fragments into glucose.

The glucose concentration is measured spectrophotometrically using a glucose

oxidase/peroxidase (GOPOD) reagent.

The amount of damaged starch is calculated from the measured glucose, expressed as a

percentage of the flour weight.

Dough Rheological Properties
Method: Farinograph Analysis (AACC International Method 54-21.01).

Protocol:

A specified amount of flour (e.g., 300 g, 14% moisture basis) is placed in the Farinograph

mixing bowl, thermostatically controlled to 30°C.

Water is added from a burette until the dough reaches a standard consistency of 500

Brabender Units (BU), centered on the line.

The mixer is run, and the Farinograph plots a curve representing the dough's resistance to

mixing over time.

Key parameters are determined from the curve:

Water Absorption (%): The amount of water required to reach 500 BU.

Dough Development Time (DDT): The time to reach peak consistency.

Stability: The time the dough maintains its peak consistency before breaking down.

Mixing Tolerance Index (MTI): The drop in consistency (in BU) from the peak to 5

minutes after the peak.

Visualizations: Workflows and Relationships
Experimental Workflow for Flour Quality Assessment
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The following diagram illustrates a typical workflow for analyzing wheat flour properties after

milling.

Wheat Kernels

Tempering
(Moisture Adjustment)

Milling Process
(e.g., Roller, Stone, Jet)

Flour Sample Collection

Physicochemical Analysis Dough Rheology Analysis

Particle Size Analysis
(Laser Diffraction)

Starch Damage
(Enzymatic/Amperometric)

Protein & Moisture Content
(NIR/Combustion)

Data Interpretation & Reporting

Farinograph Extensograph Alveograph

Click to download full resolution via product page

Caption: Workflow for milling and subsequent flour property analysis.

Impact of Milling Parameters on Flour Properties
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This diagram shows the cause-and-effect relationships between milling parameters and the

resulting flour characteristics.

Milling Parameters Primary Flour Properties Functional / Rheological Properties

Milling Type
(Roller, Stone, Jet)

Particle Size
Distribution

Starch Damage

Protein Integrity
& DenaturationHeat Generation

Mill Settings
(Roll Gap, Speed, Pressure)

Wheat Hardness
(Hard vs. Soft)

Water Absorption

Dough Viscosity

Enzyme
Susceptibility

Dough Stability

Click to download full resolution via product page

Caption: Relationship between milling inputs and flour outputs.

Biochemical Pathway: Gluten Network Formation
This diagram illustrates the simplified biochemical process of gluten network formation during

dough mixing and how milling-induced factors can influence it.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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